Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals and materials science due to their unique biological activities and physical properties . The addition of fluorine atoms to the isoquinoline structure often enhances these properties, making fluorinated isoquinolines particularly valuable in various applications .
Preparation Methods
One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various synthetic routes, including the Bischler–Napieralski reaction and the Halex reaction . Industrial production methods often involve the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors . This can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate can be compared with other fluorinated isoquinolines and related compounds:
8-fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar properties.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: A related compound with a different halogen substitution pattern.
Fluoroquinolones: A class of compounds with a similar fluorinated structure, widely used as antibiotics.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C12H9ClFNO2 |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-7-4-3-5-9(14)8(7)6-15-11(10)13/h3-6H,2H2,1H3 |
InChI Key |
WBGSMHXUJYYKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=CN=C1Cl)F |
Origin of Product |
United States |
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